molecular formula C11H10ClF3N2O2 B2999804 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1436048-77-9

1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2999804
CAS No.: 1436048-77-9
M. Wt: 294.66
InChI Key: YNGDHQLGRMXWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a chloropyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The final step involves the acylation of the pyrrolidine ring with 2-chloropyridine-3-carbonyl chloride under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the carbonyl group to an alcohol.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-(2-Chloropyridine-3-carbonyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    3-(Trifluoromethyl)pyrrolidin-3-ol:

    1-(2-Chloropyridine-3-carbonyl)-3-methylpyrrolidin-3-ol: Substitutes the trifluoromethyl group with a methyl group, altering its properties.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c12-8-7(2-1-4-16-8)9(18)17-5-3-10(19,6-17)11(13,14)15/h1-2,4,19H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGDHQLGRMXWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.